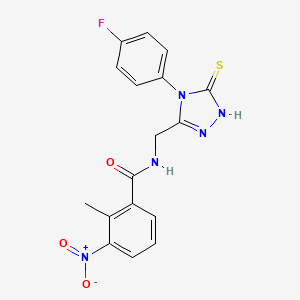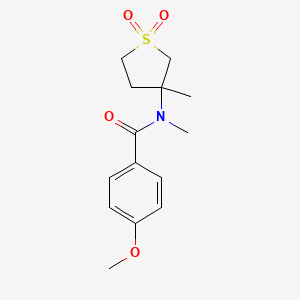
5-Bromo-1,3-dimethoxy-2-nitrobenzene
説明
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains bromine, nitro, and methoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” includes a benzene ring with bromine, nitro, and methoxy functional groups attached to it . The positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . The presence of the bromine, nitro, and methoxy groups can influence the reactivity of the benzene ring and the outcomes of these reactions .科学的研究の応用
Synthesis of Coenzyme Q Analogues
5-Bromo-1,3-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of Coenzyme Q (CoQ) analogues . These analogues are crucial for facilitating electron-transfer activity and possess radical properties in aprotic media, which are essential for the electron transport chain in mitochondria and bacterial respiratory systems .
Antioxidant Properties
The compound is used to produce CoQ10, a lipid-soluble benzoquinone with a side-chain of 10 isoprenoid units. CoQ10 acts as a free radical scavenging antioxidant and is widely used in the treatment of mitochondrial disorders and cardiovascular diseases .
Pharmaceutical Applications
Due to its role in synthesizing CoQ analogues, 5-Bromo-1,3-dimethoxy-2-nitrobenzene has significant pharmaceutical applications. It is involved in the preparation of compounds that could potentially be used in the treatment of various diseases related to oxidative stress and energy metabolism .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. It is employed in the preparation of various organic molecules through reactions like bromination, methoxylation, and oxidation, which are fundamental in synthetic chemistry .
Lipophilicity Studies
In research focused on drug permeability, 5-Bromo-1,3-dimethoxy-2-nitrobenzene-related compounds have been studied for their lipophilic nature. This characteristic is important for the ability of drugs to cross the blood-brain barrier, which is crucial for the treatment of neurological conditions .
Anticancer Research
Derivatives of 5-Bromo-1,3-dimethoxy-2-nitrobenzene have been utilized in the synthesis of potential anticancer drugs. For example, it may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which has applications in cancer treatment .
Molecular Docking Studies
The compound is also relevant in molecular docking studies, which are a part of the drug discovery process. It helps in understanding the interaction between drugs and their target molecules, which is vital for designing effective therapeutic agents .
Green Chemistry
5-Bromo-1,3-dimethoxy-2-nitrobenzene is synthesized using environmentally friendly methods, contributing to the field of green chemistry. The use of safer reagents and the reduction of hazardous waste in its synthesis align with the principles of sustainable and responsible chemical research .
作用機序
The mechanism of action of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” in chemical reactions typically involves the electrophilic aromatic substitution process . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
将来の方向性
特性
IUPAC Name |
5-bromo-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBJCVTCJWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethoxy-2-nitrobenzene | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2931159.png)



![N-(1-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2931167.png)
![7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2931169.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)

![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)
![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
